molecular formula C19H21NO B12654722 Protriptyline-10,11-epoxide CAS No. 55698-64-1

Protriptyline-10,11-epoxide

Cat. No.: B12654722
CAS No.: 55698-64-1
M. Wt: 279.4 g/mol
InChI Key: QPRCDEKYOCHMJL-UHFFFAOYSA-N
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Description

Protriptyline-10,11-epoxide is a metabolite of protriptyline, a tricyclic antidepressant. This compound is formed through the metabolic conversion of protriptyline and has been identified in biological samples such as rat urine . Protriptyline itself is used primarily for the treatment of depression and other related disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Protriptyline-10,11-epoxide involves the metabolic conversion of protriptyline. This conversion can be studied in vitro using liver microsomes or in vivo in animal models. The isolation of this compound from biological samples typically involves techniques such as thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and mass spectrometry .

Industrial Production Methods

There is limited information available on the industrial production methods for this compound. The compound is primarily studied in a research context rather than being produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Protriptyline-10,11-epoxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the study of this compound include liver microsomes for metabolic studies, and analytical reagents for chromatography and mass spectrometry. Conditions typically involve controlled environments to simulate biological systems.

Major Products Formed

The major products formed from the reactions of this compound include 10-hydroxy and 10,11-dihydrodiol derivatives .

Scientific Research Applications

Protriptyline-10,11-epoxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Protriptyline-10,11-epoxide is related to its parent compound, protriptyline. Protriptyline acts by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the brain . The exact mechanism of action of the epoxide metabolite is not fully understood, but it is believed to contribute to the overall pharmacological effects of protriptyline.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Protriptyline-10,11-epoxide is unique in its specific metabolic pathway and its role in the pharmacokinetics of protriptyline. Its formation and subsequent reactions provide valuable insights into the metabolism of tricyclic antidepressants.

Properties

CAS No.

55698-64-1

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

N-methyl-3-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-yl)propan-1-amine

InChI

InChI=1S/C19H21NO/c1-20-12-6-11-13-14-7-2-4-9-16(14)18-19(21-18)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-20H,6,11-12H2,1H3

InChI Key

QPRCDEKYOCHMJL-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1C2=CC=CC=C2C3C(O3)C4=CC=CC=C14

Origin of Product

United States

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